N-[(4-bromothiophen-2-yl)methyl]-2-methyloxolan-3-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromothiophen-2-yl)methyl]-2-methyloxolan-3-amine typically involves the Suzuki cross-coupling reaction. This method is widely used due to its efficiency and ability to tolerate various functional groups . The reaction involves the coupling of a brominated thiophene derivative with an appropriate amine under the influence of a palladium catalyst and a base . The reaction conditions often include the use of solvents like toluene or ethanol and temperatures ranging from 80°C to 120°C .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the Suzuki cross-coupling reaction. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromothiophen-2-yl)methyl]-2-methyloxolan-3-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield thiols or thioethers .
Scientific Research Applications
N-[(4-bromothiophen-2-yl)methyl]-2-methyloxolan-3-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(4-bromothiophen-2-yl)methyl]-2-methyloxolan-3-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways . The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine
- Methyl 4-(4-bromothiophen-2-yl)-2,7,7-trimethyl-5-oxo-4H-quinoline-3-carboxylate
- tert-Butyl (S,Z)-(4-(4-bromothiophen-2-yl)-1,4-dimethyl-6-oxotetrahydropyrimidin-2(1H)-ylidene)carbamate
Uniqueness
N-[(4-bromothiophen-2-yl)methyl]-2-methyloxolan-3-amine is unique due to its specific structure, which combines a brominated thiophene ring with an oxolane moiety. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C10H14BrNOS |
---|---|
Molecular Weight |
276.20 g/mol |
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]-2-methyloxolan-3-amine |
InChI |
InChI=1S/C10H14BrNOS/c1-7-10(2-3-13-7)12-5-9-4-8(11)6-14-9/h4,6-7,10,12H,2-3,5H2,1H3 |
InChI Key |
UFBOMMYMXTYDFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCO1)NCC2=CC(=CS2)Br |
Origin of Product |
United States |
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